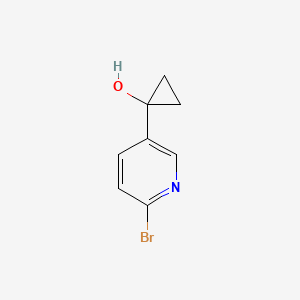

1-(6-Bromo-3-pyridyl)cyclopropanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(6-Bromo-3-pyridyl)cyclopropanol (CAS# 1346538-55-3) is a research chemical . It has a molecular weight of 214.06 and a molecular formula of C8H8BrNO .

Synthesis Analysis

The synthesis of cyclopropanols, such as this compound, can be achieved through various methods. One such method involves the titanium (IV)isopropoxide-catalyzed reaction of esters with ethylmagnesium bromide . Another method involves the addition of diverse organometallic reagents to 1-phenylsulfonylcyclopropanols .Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropane ring attached to a 6-bromo-3-pyridyl group . The canonical SMILES representation is C1CC1(C2=CN=C(C=C2)Br)O .Wissenschaftliche Forschungsanwendungen

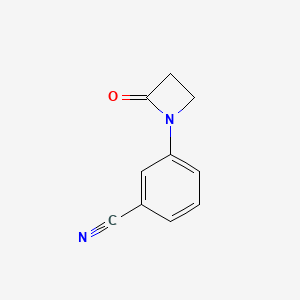

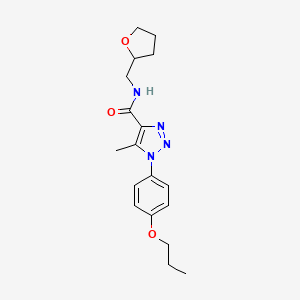

Synthesis of Pyrazole Derivatives

One application involves the use of cyclopropane derivatives in the synthesis of pyrazole compounds. A study by Xue et al. (2016) demonstrated that 1-cyanocyclopropane-1-carboxylates react with arylhydrazines to afford 1,3,5-trisubstituted pyrazoles under the influence of a Brønsted acid. This method provides access to structurally diverse pyrazole derivatives, showcasing the utility of cyclopropane derivatives in facilitating ring annulation reactions (Xue, Liu, Qing, & Wang, 2016).

Preparation of Dihydropyrroles and Pyrroles

Another application is highlighted by Wurz and Charette (2005), where doubly activated cyclopropanes served as synthetic precursors for the regiospecific synthesis of 4-nitro- and 4-cyano-dihydropyrroles upon treatment with primary amines. This process underscores the role of cyclopropane derivatives in the regiospecific synthesis of functionally dense pyrroles (Wurz & Charette, 2005).

Synthesis of Spiro[cyclopropane-pyrrolizin] Derivatives

Liu et al. (2015) explored the conjugate addition of bromoform with 2-aryliene-2,3-dihydro-1H-pyrrolizin-1-ones in the presence of magnesium to afford novel spiro[cyclopropane-1,2′-pyrrolizin]-1′(3′H)-ones. This study illustrates the use of cyclopropane derivatives in constructing novel spiro compounds with potential biological activities (Liu, Li, Zhang, Wang, & Zeng, 2015).

Wirkmechanismus

Target of Action

It’s known that brominated compounds often interact with various proteins and enzymes in the body, altering their function .

Mode of Action

Brominated compounds typically act by forming covalent bonds with amino acids in proteins, altering their structure and function .

Biochemical Pathways

Brominated compounds can potentially affect a wide range of biochemical pathways due to their reactivity with proteins .

Pharmacokinetics

Brominated compounds are generally well-absorbed and can distribute throughout the body due to their lipophilic nature .

Result of Action

Brominated compounds can cause a variety of effects at the molecular and cellular level, including protein dysfunction and cellular toxicity .

Eigenschaften

IUPAC Name |

1-(6-bromopyridin-3-yl)cyclopropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-7-2-1-6(5-10-7)8(11)3-4-8/h1-2,5,11H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSKOMIFJYRAHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CN=C(C=C2)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Azaspiro[2.4]heptane-5-carbonyl chloride](/img/structure/B2968058.png)

![(Z)-8-(pyridin-2-ylmethyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2968060.png)

![(E)-N-[3-(2-Chloro-6-methylphenyl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2968066.png)

![(E)-2-amino-N-(3-methoxypropyl)-1-((3-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2968078.png)

![3-((3,4-dichlorobenzyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2968079.png)